molecular formula C6H7ClFNO2S B1594331 3-aminobenzenesulfonyl fluoride hydrochloride CAS No. 3887-48-7

3-aminobenzenesulfonyl fluoride hydrochloride

Cat. No.: B1594331
CAS No.: 3887-48-7
M. Wt: 211.64 g/mol
InChI Key: KTADZFWRDLKHKW-UHFFFAOYSA-N
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Description

3-Aminobenzenesulfonyl fluoride hydrochloride (CAS: 3887-48-7) is a sulfonic acid derivative with the molecular formula C₆H₇ClFNO₂S and a molecular weight of 211.64 g/mol . Its structure features a benzene ring substituted with an amino group (-NH₂) at the 3-position, a sulfonyl fluoride (-SO₂F) group, and a hydrochloride counterion. The SMILES string is Cl.Nc1cccc(c1)S(F)(=O)=O, and it is supplied as a solid for research purposes .

Properties

IUPAC Name

3-aminobenzenesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADZFWRDLKHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063223
Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3887-48-7
Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1)
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Record name Metanilyl fluoride hydrochloride
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Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1)
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Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzenesulphonyl fluoride hydrochloride
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Preparation Methods

Reduction of Nitro Precursors Followed by Sulfonylation and Fluorination

A common approach involves starting from 3-nitrobenzenesulfonyl derivatives, which undergo catalytic hydrogenation to the corresponding amines, followed by sulfonyl fluoride formation.

  • Catalytic Hydrogenation : Nitro group reduction to amino group using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts under hydrogen atmosphere.
  • Solvent Systems : Mixed solvents like water-methanol-ethyl acetate or alcohol mixtures are used for dissolution and reaction medium.
  • Reaction Conditions : Temperature ranges from 0°C to 50°C; hydrogen pressure varies from 0.1 to 0.8 MPa depending on catalyst and solvent.
  • Post-Hydrogenation : The filtrate is treated with concentrated hydrochloric acid to form the hydrochloride salt.
  • Drying : Vacuum drying at moderate temperatures (40-50°C) to obtain the solid hydrochloride salt.

This method yields 3-aminobenzenesulfonyl derivatives with high purity (above 98%) and yields typically above 90%.

Direct Sulfonylation of Aminobenzene with Sulfonyl Fluoride Precursors

Another approach is the direct sulfonylation of aminobenzene using sulfonyl chlorides or sulfonyl fluoride reagents under controlled conditions:

  • Reagents : Arylsulfonyl chlorides or fluorides react with aminobenzene derivatives.
  • Bases : The choice of base (e.g., triethylamine, cesium carbonate) critically influences the reaction pathway and product selectivity.
  • Solvents : Dichloromethane or chloroform are typical solvents.
  • Temperature Control : Reactions are conducted at low temperatures (often below 30°C) to avoid side reactions.
  • Reaction Outcome : Formation of sulfonamides or sulfonimides depending on reaction conditions and reagent stoichiometry.

This method is advantageous for its selectivity and ability to functionalize amines with sulfonyl fluoride groups directly, enabling further dendrimer or complex molecule synthesis.

Detailed Reaction Conditions and Yields (Summary Table)

Step Conditions Catalyst/Base Solvent(s) Temperature (°C) Pressure (MPa) Yield (%) Purity (%) Notes
Hydrogenation of 3-nitrobenzenesulfonyl derivatives 0.1–0.8 MPa H2, 0–50°C, 2–4 h Pd/C, Pt/C, Ni-based Water/Methanol/Ethyl acetate mix 0–50 0.1–0.8 90–95 98–99 Followed by HCl complexation and drying
Sulfonylation with sulfonyl chlorides/fluorides Stirring with base catalyst, low temp Triethylamine, Cs2CO3 CH2Cl2, CHCl3 <30 Atmospheric Variable High Selectivity depends on base and reagent
Complexation with HCl Dropwise addition of concentrated HCl - - 0–10 - - - Formation of hydrochloride salt

Research Findings and Notes

  • Catalyst Selection : The choice of catalyst (Pd/C, Pt/C, Ni) impacts hydrogenation efficiency and selectivity. Lower catalyst loading with optimized solvents can achieve high yields with minimal impurities.
  • Solvent Effects : Mixed solvent systems improve solubility of reactants and facilitate hydrogenation; alcohols and ethers are common choices.
  • Base Influence : In sulfonylation, bases like cesium carbonate favor sulfonimide formation, while triethylamine leads to sulfonamide products, indicating the need to tailor base choice to the desired product.
  • Temperature and Pressure : Mild conditions prevent degradation of sensitive sulfonyl fluoride groups and maintain product integrity.
  • Purification : Post-reaction filtration and vacuum drying yield a light yellow solid with high purity suitable for further applications.

Chemical Reactions Analysis

Amidation Reactions

This compound participates in catalytic amidation processes to form sulfonamides. A 2023 study demonstrated optimized conditions using 1-hydroxybenzotriazole (HOBt) catalyst and 1,1,3,3-tetramethyldisiloxane (TMDS) as a fluoride scavenger :

Amine SubstrateReaction ConditionsYield (%)
t-Butylamine1 mol% HOBt, DMSO, 40°C, 24h92
Benzylamine5 mol% HOBt, 60°C, DIPEA85
PropargylamineTMDS additive, 25°C78

Key characteristics:

  • Reactions proceed through nucleophilic attack of amines on the sulfonyl fluoride group

  • TMDS improves yields by sequestering released fluoride ions

  • Maintains regioselectivity with bifunctional amines (e.g., 4-aminophenol yields mono-amide products)

Enzyme Inhibition Mechanisms

3-aminobenzenesulfonyl fluoride hydrochloride acts as an irreversible inhibitor of serine proteases through covalent modification :

Covalent inhibition pathway :

  • Nucleophilic serine-OH attacks sulfonyl fluoride group

  • Formation of tetrahedral transition state

  • Release of HF and stable enzyme-inhibitor complex

Target EnzymeK<sub>i</sub> (μM)Half-life (min)
Trypsin0.8 ± 0.24.5
Chymotrypsin1.2 ± 0.36.8
Thrombin5.4 ± 0.912.1

Structural analysis shows the amino group enhances binding through:

  • Hydrogen bonding with Asp189 in trypsin's S1 pocket

  • π-Stacking interactions with His57 imidazole ring

Sulfonamide Formation

Reacts with amines under mild conditions :

text
ArSO₂F + RNH₂ → ArSO₂NHR + HF

Typical conditions :

  • Solvent: DMSO/DMF (1:1)

  • Temperature: 25-60°C

  • Catalysts: HOBt (1-5 mol%)

Electrophilic Aromatic Substitution

The aromatic amine undergoes diazotization and coupling reactions:

Reaction TypeReagentsProducts
Diazonium formationNaNO₂/HCl, 0-5°CDiazonium salt
Azo couplingβ-Naphthol, pH 9Orange azo dye

Stability and Side Reactions

ConditionDegradation PathwayHalf-life
Aqueous pH 7.4Hydrolysis to sulfonic acid48h
Basic conditionsRapid fluoride displacement<15min
UV irradiationRadical decompositionN/A

Key stability considerations :

  • Store at -20°C under anhydrous conditions

  • Avoid exposure to nucleophiles (thiols, amines)

  • Decomposition accelerates above 40°C

Sulfur(VI) Fluoride Exchange (SuFEx)

Participates in click chemistry reactions with silyl ethers :

text
ArSO₂F + R-O-SiMe₃ → ArSO₂OR + F-SiMe₃

Optimized conditions :

  • Catalyst: DBU (1,8-diazabicycloundec-7-ene)

  • Solvent: THF

  • Yield: >90% for phenolic partners

This comprehensive analysis demonstrates the compound's utility in both synthetic organic chemistry and chemical biology. The dual reactivity of the sulfonyl fluoride and aromatic amine groups enables diverse transformations while maintaining selectivity in biological targeting.

Scientific Research Applications

Biological Applications

3-ABSF HCl is primarily recognized for its role as a serine protease inhibitor , which has significant implications in various physiological processes. Its ability to covalently modify serine residues in proteins allows it to serve as a critical tool in protein research and enzyme studies.

Inhibition of Serine Proteases

Serine proteases are enzymes that play vital roles in digestion, immune response, and blood coagulation. 3-ABSF HCl acts by forming covalent bonds with the serine hydroxyl group, effectively inhibiting the enzyme's activity. This property has been leveraged in several studies to explore enzyme functions and interactions .

Table 1: Summary of Serine Proteases Inhibited by 3-ABSF HCl

EnzymeRole in PhysiologyInhibition Mechanism
TrypsinDigestionCovalent modification of serine
ChymotrypsinProtein digestionCovalent modification of serine
ThrombinBlood coagulationCovalent modification of serine

Case Study 1: Enzyme Profiling

In a study examining the selectivity of 3-ABSF HCl against various serine hydrolases, researchers found that it effectively inhibited specific enzymes while sparing others. This selectivity was assessed using activity-based protein profiling techniques, highlighting its potential for targeted therapeutic applications .

Case Study 2: Application in Drug Development

The compound has also been explored as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways. For instance, its role in developing inhibitors for fatty acid amide hydrolase (FAAH) demonstrated its utility in pharmacological research aimed at treating pain and inflammation .

Other Applications

Beyond enzymatic inhibition, 3-ABSF HCl has applications in:

  • Dye Manufacturing: It is used as an intermediate in synthesizing azo dyes due to its sulfonyl fluoride group, which enhances dye properties .
  • Chemical Biology: The compound serves as a privileged warhead for probing enzyme binding sites, allowing researchers to assess protein functions critically .

Mechanism of Action

The mechanism of action of 3-aminobenzenesulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteins. This modification leads to the inhibition of serine proteases by forming a stable covalent bond with the serine residue . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride and diisopropylfluorophosphate . This compound has been shown to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include sulfonyl chlorides, fluorides, and derivatives with varying substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-Aminobenzenesulfonyl fluoride hydrochloride C₆H₇ClFNO₂S 211.64 Amino group at 3-position; sulfonyl fluoride; hydrochloride salt Research reagent in drug discovery
3-Aminobenzenesulfonyl chloride C₆H₆ClNO₂S 207.64 Amino group at 3-position; sulfonyl chloride Precursor for synthesizing dyes, pharmaceuticals, and agrochemicals
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) C₈H₁₀FNO₂S·HCl 239.70 Ethylamine side chain; sulfonyl fluoride; hydrochloride salt Protease inhibitor in biochemical studies
3-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 260.62 Trifluoromethyl (-CF₃) group at 3-position; sulfonyl chloride Intermediate in fluorinated polymer synthesis
3-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 Fluorine atom at 3-position; sulfonyl chloride Building block for sulfonamide antibiotics

Reactivity and Stability

  • Sulfonyl Fluoride vs. Chloride: Sulfonyl fluorides (e.g., this compound) are generally more hydrolytically stable than sulfonyl chlorides, making them preferable in aqueous reaction conditions . For example, AEBSF retains activity in buffer solutions due to its fluoride group .
  • Synthetic Utility: 3-Aminobenzenesulfonyl chloride is widely used to synthesize sulfonamides and heterocycles via nucleophilic substitution . In contrast, the fluoride analogue may serve as a "click chemistry" reagent due to its slower reactivity .

Industrial and Research Relevance

  • Availability: this compound is supplied by Sigma-Aldrich and Hangzhou Dayangchem , while its chloride analogue is produced on industrial scales for bulk chemical synthesis .
  • Fluorinated Derivatives : Compounds like 3-(trifluoromethyl)benzenesulfonyl chloride are critical in developing fluorinated polymers and pharmaceuticals, where the -CF₃ group enhances metabolic stability .

Research Findings and Key Differences

  • Purity and Stability : The chloride-derived NioCH-14 achieves 99% purity and enhanced stability compared to earlier versions, underscoring the importance of substituent choice in optimizing drug candidates .
  • Safety Profiles: AEBSF poses risks of skin corrosion and releases hydrogen fluoride upon decomposition , whereas this compound’s safety data remain less documented .

Biological Activity

3-Aminobenzenesulfonyl fluoride hydrochloride (3-ABSF HCl) is a sulfonamide derivative that has garnered attention in biological research due to its unique ability to inhibit serine proteases. This article explores the compound's biological activity, its mechanisms of action, and its applications in various fields of research.

  • Molecular Formula : C₆H₇ClFNO₂S
  • Molecular Weight : 211.64 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water and organic solvents

3-ABSF HCl acts primarily as a serine protease inhibitor . It covalently modifies the serine hydroxyl group in the active site of serine proteases, leading to enzyme inhibition. This mechanism is crucial in various physiological processes, including digestion, immune response, and blood coagulation .

Inhibition of Serine Proteases

Research indicates that 3-ABSF HCl effectively inhibits several serine proteases, which are enzymes that play significant roles in numerous biological functions. The inhibition occurs through the formation of a covalent bond with the serine residue at the enzyme's active site. This property makes 3-ABSF HCl a valuable tool in studying enzyme functions and interactions .

Applications in Research

  • Enzyme Activity Studies :
    • 3-ABSF HCl is utilized to probe enzyme binding sites and assess functionally important protein residues. Its ability to selectively inhibit specific enzymes allows researchers to study their roles in metabolic pathways and disease mechanisms .
  • Cell Biology :
    • The compound has applications in cell biology research, particularly in studies involving cell signaling pathways influenced by serine proteases.
  • Pharmacological Investigations :
    • Due to its inhibitory properties, 3-ABSF HCl is being explored as a potential pharmacological agent for therapeutic interventions targeting diseases associated with dysregulated protease activity .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of compounds related to 3-ABSF HCl:

Compound NameMolecular FormulaKey Characteristics
Benzenesulfonyl fluoride C₆H₅FNO₂SLacks amino group; primarily used for fluorination
4-Aminobenzenesulfonyl fluoride C₆H₈FNO₂SSimilar structure; different position of amino group
3-Aminobenzenesulfonamide C₆H₈N₂O₂SContains amide instead of sulfonyl fluoride

Case Studies and Research Findings

  • Serine Protease Inhibition :
    • A study demonstrated that 3-ABSF HCl effectively inhibited the activity of chymotrypsin, a well-known serine protease, leading to insights into its catalytic mechanism and substrate specificity .
  • Covalent Modification :
    • Research highlighted how the covalent modification of serine residues by sulfonyl fluorides like 3-ABSF HCl can be used to investigate enzyme function and identify critical residues involved in catalysis .
  • Therapeutic Potential :
    • The compound is being investigated for its potential use in treating conditions where serine proteases are implicated, such as certain cancers and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-aminobenzenesulfonyl fluoride hydrochloride?

  • Methodological Answer : Synthesis typically involves sulfonylation of 3-aminobenzenesulfonic acid derivatives. Evidence suggests using controlled stoichiometry of fluorinating agents (e.g., ClF₃ or SF₄) under anhydrous conditions at 0–5°C to minimize side reactions . Purification via recrystallization in ethanol/water mixtures improves yield (>90%) and purity (>98%) . Monitor reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm aromatic protons (δ 7.2–7.8 ppm) and sulfonyl fluoride group (¹⁹F NMR: δ −40 to −45 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (theoretical m/z: 235.6) .
  • FT-IR : Key bands include S=O stretching (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at −20°C to prevent hydrolysis . Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Waste must be neutralized with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity compared to sulfonyl chloride derivatives?

  • Methodological Answer : The fluoride group acts as a superior leaving group in nucleophilic substitution reactions due to its electronegativity, enabling selective modifications (e.g., coupling with amines or alcohols). Kinetic studies (via ¹⁹F NMR) show faster substitution rates (t₁/₂ < 1 hr at 25°C) compared to chloride derivatives (t₁/₂ > 6 hr) . For targeted modifications, use aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent; maintain solutions at pH 4–6 (buffered with citrate) to slow hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life (>12 months at −80°C). For in vitro assays, pre-dissolve in anhydrous DMSO to avoid water-mediated degradation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from purity variations (>93% vs. >98%) or assay conditions. Standardize protocols:

  • Purity Validation : Use orthogonal methods (HPLC, LC-MS) .
  • Dose-Response Curves : Test across 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate .
  • Control Experiments : Include inactive analogs (e.g., 3-aminobenzenesulfonic acid) to distinguish target-specific effects .

Data Analysis & Experimental Design

Q. How to design experiments to evaluate the compound’s potential in cancer therapeutics?

  • Methodological Answer :

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Structural Optimization : Modify the aryl ring (e.g., introduce electron-withdrawing groups) to enhance bioactivity .

Q. What analytical approaches validate the compound’s role as a protease inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) with recombinant proteases (e.g., trypsin-like serine proteases). Monitor inhibition via fluorescence quenching (λex/λem = 380/460 nm) .
  • Covalent Binding Studies : Perform X-ray crystallography or MALDI-TOF MS to confirm sulfonyl fluoride-enzyme adducts .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminobenzenesulfonyl fluoride hydrochloride
Reactant of Route 2
Reactant of Route 2
3-aminobenzenesulfonyl fluoride hydrochloride

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